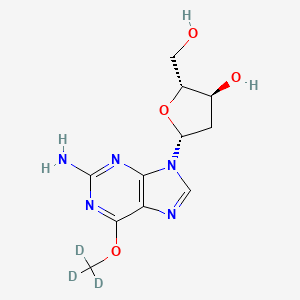
O-6-Methyl-2'-deoxyguanosine-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-6-Methyl-2’-deoxyguanosine-D3 is a deuterated analog of O-6-Methyl-2’-deoxyguanosine, a mutagenic nucleotide in DNA. This compound is often used in scientific research to study DNA methylation and its effects on genetic stability. The deuterium labeling allows for more precise analytical measurements in various experimental setups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-6-Methyl-2’-deoxyguanosine-D3 typically involves the methylation of 2’-deoxyguanosine. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. The reaction is usually performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation reaction .
Industrial Production Methods
Industrial production methods for O-6-Methyl-2’-deoxyguanosine-D3 are similar to laboratory synthesis but on a larger scale. The process involves the same methylation reaction but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
O-6-Methyl-2’-deoxyguanosine-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form O-6-methylguanine.
Reduction: Reduction reactions can convert it back to 2’-deoxyguanosine.
Substitution: The methyl group at the O-6 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles such as thiols or amines and are carried out in polar solvents like DMF or DMSO.
Major Products
Oxidation: O-6-methylguanine
Reduction: 2’-deoxyguanosine
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-6-Methyl-2’-deoxyguanosine-D3 has several applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of DNA methylation.
Biology: Helps in studying the mechanisms of DNA repair and the effects of DNA methylation on gene expression.
Medicine: Investigated for its role in mutagenesis and carcinogenesis, providing insights into cancer development.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting DNA methylation
Wirkmechanismus
O-6-Methyl-2’-deoxyguanosine-D3 exerts its effects by incorporating into DNA and mimicking the natural nucleotide, 2’-deoxyguanosine. The methyl group at the O-6 position disrupts normal base pairing, leading to G-to-A transitions during DNA replication. This mutagenic effect is counteracted by the DNA repair enzyme O-6-alkylguanine-DNA alkyltransferase, which removes the methyl group and restores normal base pairing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-6-Methyl-2’-deoxyguanosine
- O-6-Carboxymethyl-2’-deoxyguanosine
- N7-Methyl-2’-deoxyguanosine
Uniqueness
O-6-Methyl-2’-deoxyguanosine-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of DNA methylation is crucial .
Eigenschaften
Molekularformel |
C11H15N5O4 |
|---|---|
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-[2-amino-6-(trideuteriomethoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1/i1D3 |
InChI-Schlüssel |
BCKDNMPYCIOBTA-LUGGGHJKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Kanonische SMILES |
COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
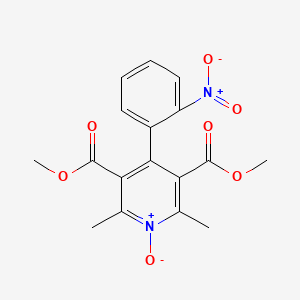

![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)
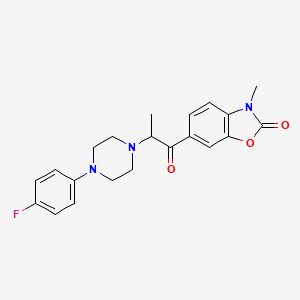
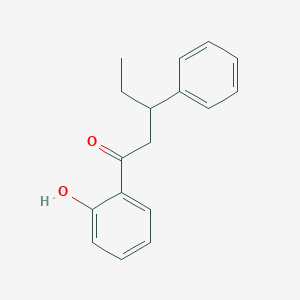
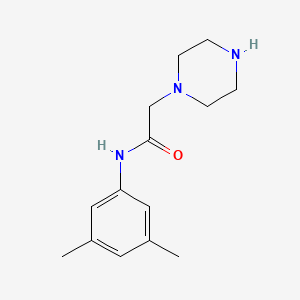
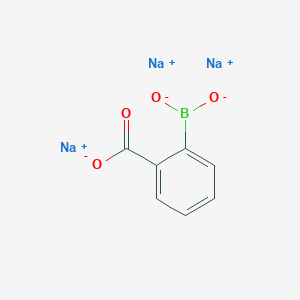
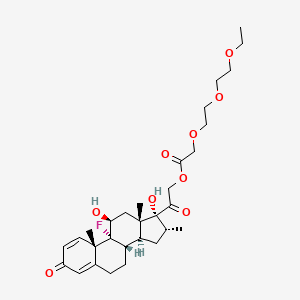
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
![5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)


